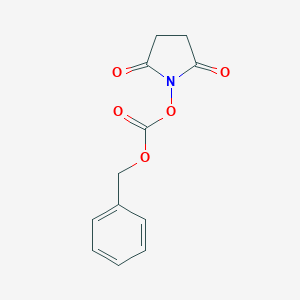

Benzyl succinimido carbonate

Description

The exact mass of the compound N-(Benzyloxycarbonyloxy)succinimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSHDCCLFGOEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157020 | |

| Record name | Benzyl succinimido carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-17-8 | |

| Record name | N-(Benzyloxycarbonyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl succinimido carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl succinimido carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl succinimido carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Succinimido Carbonate: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl succinimido carbonate (Cbz-OSu), also known as N-(Benzyloxycarbonyloxy)succinimide, is a widely utilized reagent in organic synthesis, particularly within the realms of peptide synthesis and drug development. Its primary function is to introduce the benzyloxycarbonyl (Cbz or Z) protecting group to primary and secondary amines. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Core Chemical Properties

This compound is a white crystalline solid that is soluble in various organic solvents.[1] While stable under recommended storage conditions, it is sensitive to moisture.[2]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO₅ | [3] |

| Molecular Weight | 249.22 g/mol | [3][4] |

| Appearance | White solid/fine crystalline powder | [2][4] |

| Melting Point | 80-82 °C | [4] |

| Solubility | Soluble in chloroform, methanol, and acetone (0.1 g/mL) | [1] |

| CAS Number | 13139-17-8 | [3][4] |

Stability and Storage

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Two common routes are highlighted below.

Synthesis via Benzyl Chloroformate

A prevalent method involves the reaction of N-hydroxysuccinimide with benzyl chloroformate in the presence of a base.

-

Dissolve N-hydroxysuccinimide in a suitable solvent.

-

Add a base, such as sodium carbonate, potassium carbonate, sodium hydroxide, or triethylamine, to the solution. The base is typically added as an aqueous solution with a mass concentration of 10-30%.

-

Slowly add benzyl chloroformate to the reaction mixture. The molar ratio of benzyl chloroformate to N-hydroxysuccinimide to base is typically in the range of 1:1-3:0.5-3.

-

Maintain the reaction at a controlled temperature, often with stirring, for a sufficient period to ensure complete reaction.

-

After the reaction is complete, the product is isolated through extraction and can be further purified by recrystallization.

Synthesis via N,N'-Disuccinimidyl Carbonate (DSC)

An alternative and often milder method utilizes N,N'-disuccinimidyl carbonate (DSC) as a starting material. This approach avoids the use of the more hazardous benzyl chloroformate.

-

Dissolve benzyl alcohol in a suitable dry solvent, such as acetonitrile.

-

Add N,N'-disuccinimidyl carbonate (DSC) and a non-nucleophilic base, like triethylamine, to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up, typically involving washing with aqueous solutions to remove by-products and the base.

-

The product, this compound, is then isolated and purified, often by crystallization. This intermediate is generally stable and can be stored for several months in a refrigerator.[6]

Synthesis Workflow Diagram

Caption: Two common synthetic routes to this compound.

Reactivity and Mechanism of Action

The primary utility of this compound lies in its ability to act as an efficient electrophile for the benzyloxycarbonylation of amines. The succinimidyl ester is a good leaving group, facilitating the nucleophilic attack by an amine.

Reaction Kinetics

The reaction between this compound and an amine follows second-order kinetics, being first-order with respect to both the amine and the reagent.[7] The activation energy for this type of reaction typically falls within the range of 50 to 90 kJ/mol.[7] The formation of the resulting carbamate is thermodynamically favorable, with a Gibbs free energy change generally ranging from -5 to -15 kJ/mol.[7]

General Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing the N-hydroxysuccinimide anion as a leaving group and forming the stable Cbz-protected amine.

Reaction Mechanism Diagram

Caption: The reaction mechanism for the protection of amines using this compound.

Applications in Research and Drug Development

This compound is a cornerstone reagent for the protection of amine functionalities in multi-step organic syntheses, which is a critical aspect of drug discovery and development.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Cbz-OSu is used to introduce Cbz-protected amino acids to the growing peptide chain. The Cbz group prevents the amine of the incoming amino acid from reacting with itself or other activated carboxyl groups, ensuring the correct peptide sequence is assembled.

Synthesis of Complex Molecules

Beyond peptide synthesis, this compound is employed in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[7] Its use allows for the selective modification of other functional groups within a molecule while the amine is protected.[7]

Experimental Protocol for Cbz Protection of an Amine

-

Dissolution: Dissolve the amine substrate in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add a base, typically sodium bicarbonate, to the solution to neutralize the N-hydroxysuccinimide by-product.

-

Reagent Addition: Add this compound (typically 1.0 to 1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals for the benzyl and succinimide protons.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (Benzyl) | ~7.40 | singlet | 5H |

| Methylene (Benzyl) | ~5.32 | singlet | 2H |

| Methylene (Succinimide) | ~2.82 | singlet | 4H |

| (Solvent: CDCl₃) |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation.

| Carbon | Chemical Shift (δ) ppm |

| Carbonyl (Succinimide) | ~170 |

| Carbonyl (Carbonate) | ~151 |

| Aromatic (Benzyl) | 128-135 |

| Methylene (Benzyl) | ~69 |

| Methylene (Succinimide) | ~25 |

| (Solvent: CDCl₃, approximate values) |

FT-IR Spectroscopy

The infrared spectrum shows characteristic absorption bands for the carbonyl groups.

| Functional Group | Wavenumber (cm⁻¹) |

| Carbonyl (ester) | ~1785 |

| Carbonyl (imide) | ~1740 |

Conclusion

This compound is an invaluable reagent for the protection of amines in organic synthesis. Its stability, ease of use, and the straightforward removal of the Cbz group make it a preferred choice in peptide synthesis and the development of complex pharmaceutical compounds. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field.

References

- 1. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [amp.chemicalbook.com]

- 3. This compound | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]

- 5. echemi.com [echemi.com]

- 6. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]

- 7. AT394852B - METHOD FOR PRODUCING N-SUCCINIMIDYLCARBONATES - Google Patents [patents.google.com]

Benzyl Succinimido Carbonate: A Technical Guide to Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl succinimido carbonate, commonly referred to as Z-OSu or Cbz-OSu, is a pivotal reagent in synthetic organic chemistry, particularly within the realms of peptide synthesis and the development of active pharmaceutical ingredients.[1][2][3] Its primary application lies in the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group to primary and secondary amines.[1][2] This guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound, complete with detailed experimental protocols and quantitative data to support laboratory and industrial-scale applications.

Chemical Structure and Properties

This compound is a white crystalline solid.[1][4] The structure consists of a benzyl carbonate group attached to the nitrogen atom of a succinimide ring.

Chemical Identifiers:

-

IUPAC Name: benzyl (2,5-dioxopyrrolidin-1-yl) carbonate[5][6]

-

Synonyms: N-(Benzyloxycarbonyloxy)succinimide, Z-OSu, Cbz-OSu, Benzyl N-succinimidyl carbonate[1][4][5]

Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Weight | 249.22 g/mol | [1][5] |

| Melting Point | 80-82 °C | [1][4] |

| Appearance | White solid/fine crystalline powder | [1][4] |

| Solubility | Soluble in acetone, chloroform, and methanol. | [4][8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of benzyl alcohol with phosgene to form benzyl chloroformate, which is then reacted with N-hydroxysuccinimide in the presence of a base.[9][10] An alternative and safer approach avoids the isolation of the hazardous benzyl chloroformate.[2]

Synthesis via Benzyl Chloroformate

A common laboratory and industrial-scale synthesis involves the reaction of benzyl alcohol with phosgene, followed by the reaction with N-hydroxysuccinimide.

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from patented industrial processes.[9][10]

Materials:

-

Benzyl alcohol

-

Phosgene

-

Tetrahydrofuran (THF)

-

N-hydroxysuccinimide

-

Potassium hydrogen carbonate

-

Water

Procedure:

-

Step 1: Formation of Benzyl Chloroformate. Dissolve benzyl alcohol (0.50 mol) in 300 ml of tetrahydrofuran. Cool the solution and introduce phosgene (0.505 mol) over one hour. Stir the mixture for an additional 30 minutes.[10]

-

Step 2: Formation of this compound. In a separate vessel, prepare a solution of N-hydroxysuccinimide (0.5 mol) and potassium hydrogen carbonate (1.05 mol) in a mixture of 350 ml of water and 300 ml of tetrahydrofuran.[9][10]

-

Rapidly add the benzyl chloroformate solution from Step 1 to the N-hydroxysuccinimide solution.[9][10]

-

Stir the resulting mixture for 20 minutes. Phase separation will occur.[9][10]

-

Separate the organic (tetrahydrofuran) phase and evaporate the solvent to yield this compound.[9][10]

Quantitative Data:

| Reactant | Molar Equivalent | Yield (%) | Reference(s) |

| Benzyl Alcohol | 1.0 | 96 | [9] |

| N-Hydroxysuccinimide | 1.0 | 96 | [9] |

Application in Amine Protection

This compound is a highly effective reagent for the Cbz protection of amines, a crucial step in peptide synthesis.[2][3] The reaction proceeds under mild conditions and offers an advantage over benzyl chloroformate due to its solid nature and reduced hazard profile.[2]

Experimental Protocol: Cbz Protection of an Amine

This protocol is a general procedure for the Cbz protection of amines.[1][2][11]

Materials:

-

Amine

-

This compound (Z-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve the amine (1.0 equiv) in a 1:1 mixture of THF and water.[2]

-

Add sodium bicarbonate (2.0 equiv) to the solution.[2]

-

Add this compound (1.0 - 1.2 equiv) to the reaction mixture.[2]

-

Stir the reaction at room temperature. Monitor the reaction progress using TLC or HPLC.[2]

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[2]

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the Cbz-protected amine.[2]

Quantitative Data for a Specific Example:

| Starting Material (SM) | SM Amount (mmol) | Z-OSu Amount (mmol) | Solvent | Base | Yield (%) | Reference(s) |

| Amine | 148.6 | 176 | THF/H₂O (1:1) | NaHCO₃ | 89 | [11] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

¹H NMR Spectroscopy:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.40 | s | 5H | Aromatic protons | [9] |

| 5.32 | s | 2H | Benzyl CH₂ | [9] |

| 2.82 | s | 4H | Succinimide CH₂ | [9] |

¹³C NMR Spectroscopy (Data for a related compound):

While specific ¹³C NMR data for this compound was not found in the initial search, data for a structurally similar compound, Ethyl 4-(benzyloxycarbonylamino)phenylpropanoate, shows characteristic peaks for the Cbz group.

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 172.9 | Carbonyl (ester) | [12] |

| 136.1 | Aromatic C (quaternary) | [12] |

| 128.8, 128.5, 128.3, 128.2 | Aromatic CH | [12] |

| 66.9 | Benzyl CH₂ | [12] |

Infrared (IR) Spectroscopy:

Characteristic IR absorption bands are expected for the carbonyl groups of the carbonate and the succinimide, as well as for the aromatic ring. Specific peak positions can be found in spectral databases.[5]

Conclusion

This compound is a valuable and versatile reagent for the protection of amines in organic synthesis. Its stability, ease of handling compared to benzyl chloroformate, and high reactivity make it an excellent choice for both small-scale laboratory work and large-scale industrial production. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this important synthetic tool.

References

- 1. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [amp.chemicalbook.com]

- 4. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]

- 5. This compound | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(Benzyloxycarbonyloxy)succinimide, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. N-(Benzyloxycarbonyloxy)succinimide - Wikidata [wikidata.org]

- 8. N-(Benzyloxycarbonyloxy)succinimide, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. AT394852B - METHOD FOR PRODUCING N-SUCCINIMIDYLCARBONATES - Google Patents [patents.google.com]

- 10. EP0451519A1 - Process for the preparation of N-succinimidylcarbonates - Google Patents [patents.google.com]

- 11. Cbz Protection (benzyl n-succinimidyl carbonate) [commonorganicchemistry.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

Cbz-OSu mechanism of action with primary amines

An In-Depth Technical Guide on the Core Mechanism of Cbz-OSu with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a critical amine protecting group in organic synthesis, particularly valued in peptide synthesis and the development of complex pharmaceutical agents.[1] Its stability across a range of chemical conditions and its straightforward removal via catalytic hydrogenolysis make it an indispensable tool for synthetic chemists.[1] Traditionally, the Cbz group is introduced using benzyl chloroformate (Cbz-Cl), a potent lachrymator that requires careful handling.[2] An increasingly popular alternative is N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), a stable, crystalline solid that offers a safer and often more efficient route to Cbz-protected amines.[1][3] This guide provides a detailed examination of the reaction mechanism, kinetics, and experimental protocols for the protection of primary amines using Cbz-OSu.

Core Reaction Mechanism

The reaction between Cbz-OSu and a primary amine proceeds via a nucleophilic acyl substitution mechanism. This process is highly efficient and results in the formation of a stable carbamate linkage.

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (R-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Cbz-OSu reagent.[4]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[4]

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) anion as a stable leaving group.

-

Deprotonation: The NHS anion, or another base present in the reaction mixture, abstracts a proton from the positively charged nitrogen atom, yielding the final, neutral Cbz-protected amine and the NHS byproduct.

This mechanism is visually detailed in the signaling pathway diagram below.

Caption: Cbz-OSu Reaction Mechanism with a Primary Amine.

Reaction Kinetics and Optimization

The efficiency of the Cbz protection reaction is governed by the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the Cbz-OSu reagent by water.[4] Several factors must be optimized to favor the formation of the Cbz-protected amine.

-

pH: This is the most critical parameter. The primary amine must be in its unprotonated, nucleophilic state (R-NH₂) for the reaction to occur. At a low pH (<7), the amine exists predominantly as the non-nucleophilic ammonium salt (R-NH₃⁺), significantly slowing the reaction.[4] Conversely, at a high pH (>8.5), the rate of hydrolysis of the NHS ester increases dramatically, consuming the reagent before it can react with the amine.[5] Therefore, the reaction is typically performed in a buffered solution or with a mild base to maintain a pH between 7.2 and 8.5.[5]

-

Base: A mild inorganic base, such as sodium bicarbonate (NaHCO₃), is commonly added.[1] It serves to maintain the optimal pH range and neutralize any acidic byproducts, ensuring the amine remains deprotonated and nucleophilic.

-

Solvent: The reaction is often carried out in a mixed solvent system, such as 1:1 tetrahydrofuran (THF) and water.[1][3] This ensures the solubility of both the (often organic) amine substrate and the Cbz-OSu reagent, as well as the aqueous base.

-

Temperature: The reaction proceeds efficiently at ambient temperatures (room temperature), avoiding the need for heating or cooling, which simplifies the experimental setup.[1]

Quantitative Data Summary

The use of Cbz-OSu or related Cbz reagents provides high yields across a range of primary amine substrates under optimized conditions. The following table summarizes typical reaction outcomes.

| Entry | Primary Amine Substrate | Reagent | Base | Solvent System | Time | Yield (%) | Reference |

| 1 | Aniline | Cbz-Cl | - | Water | 30 min | 95 | [1] |

| 2 | Benzylamine | Cbz-Cl | - | Water | 5 min | 98 | [1] |

| 3 | Cyclohexylamine | Cbz-Cl | - | Water | 10 min | 96 | [1] |

| 4 | Pyrrolidine | Cbz-Cl | - | Water | 10 min | 95 | [1] |

| 5 | Piperidine | Cbz-Cl | - | Water | 10 min | 94 | [1] |

| 6 | Generic Amine | Cbz-OSu | NaHCO₃ | THF / H₂O | 2-4 h | ~90% | [1][6] |

Note: Data from entries 1-5 were obtained using Cbz-Cl in water, but the high yields are representative of the efficiency of N-Cbz protection chemistry in general.[1][7]

Detailed Experimental Protocol

This section provides a standard, detailed methodology for the N-Cbz protection of a primary amine using Cbz-OSu on a laboratory scale.

Materials:

-

Primary Amine (1.0 equiv)

-

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.0 - 1.2 equiv)[1]

-

Sodium Bicarbonate (NaHCO₃) (2.0 equiv)[1]

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) in a 1:1 mixture of THF and deionized water.[1]

-

Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution and stir until it is fully dissolved.[1]

-

Reagent Addition: Add Cbz-OSu (1.0 - 1.2 equiv) to the stirred solution in one portion at room temperature.[1]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed (typically 2-4 hours).[1]

-

Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[1]

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove the water-soluble N-hydroxysuccinimide byproduct and any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude residue by silica gel column chromatography or recrystallization to obtain the pure Cbz-protected amine.[1]

The logical flow of this experimental procedure is outlined in the diagram below.

Caption: Experimental Workflow for Cbz Protection using Cbz-OSu.

References

- 1. benchchem.com [benchchem.com]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. ijacskros.com [ijacskros.com]

The Sentinel of Synthesis: An In-depth Technical Guide to Benzyl Succinimido Carbonate

For Researchers, Scientists, and Drug Development Professionals

Benzyl succinimido carbonate, often abbreviated as Cbz-OSu or Z-OSu, stands as a cornerstone reagent in the edifice of modern organic synthesis. Its primary and most critical application is the protection of primary and secondary amines through the introduction of the benzyloxycarbonyl (Cbz or Z) group. This guide provides a comprehensive overview of its utility, experimental protocols, and the underlying chemical principles, tailored for professionals engaged in chemical research and drug development. The Cbz group is lauded for its stability across a wide array of reaction conditions and its facile, selective removal, rendering Cbz-OSu an invaluable tool in multi-step synthetic endeavors, particularly in peptide synthesis and the elaboration of complex molecular architectures.[1][2]

Core Application: A Shield for Amines

The nucleophilic nature of amines necessitates their protection to prevent unwanted side reactions during subsequent synthetic transformations. This compound serves as an efficient electrophilic source for the Cbz group, converting highly reactive amines into significantly less reactive carbamates. This transformation is fundamental to preventing N-acylation, N-alkylation, or other undesired reactions at the nitrogen center.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the succinimidyl carbonate. The tetrahedral intermediate then collapses, expelling the N-hydroxysuccinimide (NHS) anion as a stable leaving group to furnish the Cbz-protected amine. The mild reaction conditions and the generation of a water-soluble, easily removable byproduct (NHS) make Cbz-OSu a preferred reagent over the more hazardous benzyl chloroformate.[1]

Quantitative Data Presentation

The efficiency of amine protection using this compound is consistently high across a range of substrates. The following table summarizes representative quantitative data from various experimental protocols.

| Amine Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| (S)-tert-butyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate | Cbz-OSu (1.18 eq), NaHCO₃ (1.98 eq), THF/H₂O (1:1) | 4 h | 89 | [3][4] |

| Primary/Secondary Amines (General) | Cbz-OSu (1.0-1.2 eq), NaHCO₃ (2.0 eq), THF/H₂O (1:1) | Monitored by TLC/HPLC | High | [2] |

| Hydroxyamino Acids | Cbz-OSu, Base | Not Specified | High | [5] |

| 1,2,3,6-tetrahydropyridine | Benzyl chloroformate, 3 N NaOH(aq) | 3 h | Not Specified | [6] |

| 3-Azabicyclo[3.3.0]octane hydrochloride | Benzyl chloroformate, 3 N NaOH(aq) | Overnight | 96 | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for the Cbz protection of amines using this compound.

Protocol 1: Cbz Protection of a Substituted Propanoate (As per WO2011123693)

Materials:

-

(S)-tert-butyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate (Starting Material, 1.0 eq)

-

This compound (Cbz-OSu, 1.18 eq)

-

Sodium bicarbonate (NaHCO₃, 1.98 eq)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

To a solution of the starting amine (30.5 g, 148.6 mmol) in a 1:1 mixture of THF and water (400 mL), add sodium bicarbonate (24.7 g, 294 mmol).

-

To this stirred suspension, add this compound (44.0 g, 176 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

After completion, separate the organic and aqueous layers.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting yellow oil by silica gel chromatography using a gradient of 0-60% ethyl acetate in hexane to yield the Cbz-protected product (44.8 g, 89%).[3]

Protocol 2: General Procedure for Cbz Protection of Primary and Secondary Amines

Materials:

-

Amine (1.0 eq)

-

This compound (Cbz-OSu, 1.0 - 1.2 eq)

-

Sodium bicarbonate (NaHCO₃, 2.0 eq)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Dissolve the amine in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography.[2]

Mandatory Visualizations

Reaction Mechanism of Amine Protection with Cbz-OSu

Caption: Reaction mechanism for Cbz protection of an amine using Cbz-OSu.

General Experimental Workflow for Cbz Protection

Caption: General experimental workflow for amine protection using Cbz-OSu.

References

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. benchchem.com [benchchem.com]

- 3. Cbz Protection (benzyl n-succinimidyl carbonate) [commonorganicchemistry.com]

- 4. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to Benzyl Succinimido Carbonate (Cbz-OSu) and Its Synonyms for Researchers and Drug Development Professionals

Introduction: Benzyl succinimido carbonate, a key reagent in synthetic chemistry, is instrumental in the protection of amine functionalities, a critical step in the synthesis of peptides and other complex organic molecules. This guide provides a comprehensive overview of its synonyms, chemical properties, and applications, with a focus on experimental protocols and its role in drug development workflows.

Nomenclature and Identification: Understanding the Synonyms

This compound is known by a variety of names and abbreviations in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement. The most common synonyms and identifiers are summarized in the table below.

| Systematic Name | Common Name | Abbreviations | CAS Number | Molecular Formula | Molecular Weight |

| Benzyl (2,5-dioxopyrrolidin-1-yl) carbonate | Benzyl N-succinimidyl carbonate | Cbz-OSu, Z-OSu, Cbz-ONSu | 13139-17-8 | C₁₂H₁₁NO₅ | 249.22 g/mol |

| N-(Benzyloxycarbonyloxy)succinimide | Carbobenzyloxy-N-succinimide | Z-ONSu | |||

| 1-[[(Phenylmethoxy)carbonyl]oxy]-2,5-pyrrolidinedione |

Physicochemical Properties

This compound is a white to off-white crystalline solid with a melting point range of 80-82 °C. It is typically stable under standard laboratory conditions but is sensitive to moisture and should be stored in a cool, dry place.

Core Application: N-Terminal Protection in Peptide Synthesis

The primary application of this compound (Cbz-OSu) is the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group to the N-terminus of amino acids and peptides. This protection prevents unwanted side reactions at the amine group during peptide bond formation. The Cbz group is valued for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[1]

General Reaction Scheme for N-Cbz Protection

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of Cbz-OSu, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (HOSu) as a byproduct.

Caption: General reaction for N-Cbz protection of an amine using Cbz-OSu.

Experimental Protocols

Detailed methodologies are essential for reproducible and efficient synthesis. Below are protocols for the N-Cbz protection of amines using this compound.

Protocol 1: General Procedure for N-Cbz Protection of Amines

This protocol is a widely applicable method for the N-Cbz protection of primary and secondary amines.

Materials:

-

Amine (1.0 equiv)

-

Benzyl N-succinimidyl carbonate (Cbz-OSu) (1.0 - 1.2 equiv)

-

Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

-

Tetrahydrofuran (THF) and Water (1:1 v/v)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the amine in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution and stir.

-

Add Benzyl N-succinimidyl carbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.[1]

Quantitative Data on N-Cbz Protection

The efficiency of the N-Cbz protection reaction can vary depending on the substrate and reaction conditions. The following table summarizes representative data for the Cbz protection of various amines.

| Amine Substrate | Reagent | Solvent | Base | Time | Yield (%) | Reference |

| Aniline | Cbz-Cl | Water | - | 30 min | 95 | [2] |

| 4-Methylaniline | Cbz-Cl | Water | - | 30 min | 96 | [2] |

| 4-Methoxyaniline | Cbz-Cl | Water | - | 35 min | 94 | [2] |

| Benzylamine | Cbz-Cl | Water | - | 5 min | 98 | [2] |

| Cyclohexylamine | Cbz-Cl | Water | - | 10 min | 96 | [2] |

| Pyrrolidine | Cbz-Cl | Water | - | 10 min | 95 | [2] |

| Piperidine | Cbz-Cl | Water | - | 10 min | 94 | [2] |

| Glycine | Cbz-Cl | aq. Na₂CO₃ | Na₂CO₃ | - | >90 | [3] |

| Alanine | Cbz-Cl | aq. NaOH | NaOH | - | ~95 | [3] |

| Phenylalanine | Cbz-Cl | aq. NaHCO₃ | NaHCO₃ | - | >90 | [3] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. Cbz-OSu is utilized in SPPS, particularly in fragment condensation strategies or when orthogonal protection is required.

Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).

Role in the Drug Development Pipeline

The use of Cbz-protected amino acids is a fundamental tactic in the synthesis of peptide-based drug candidates. The workflow from initial synthesis to a purified drug candidate is a multi-step process where protecting group strategy is paramount.

References

A Comprehensive Technical Guide to the Solubility of Benzyl Succinimido Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl succinimido carbonate, also known as Z-OSu or N-(Benzyloxycarbonyloxy)succinimide, is a widely utilized reagent in organic synthesis, particularly for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines. Its efficiency and stability have made it a staple in peptide synthesis and the development of complex molecules within the pharmaceutical industry. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and developing robust purification strategies. This technical guide provides a detailed overview of the solubility of this compound, presents available quantitative and qualitative data, and outlines a general experimental protocol for solubility determination.

Physicochemical Properties

-

Molecular Formula: C₁₂H₁₁NO₅

-

Molecular Weight: 249.22 g/mol [1]

-

Appearance: White solid[1]

-

Melting Point: 80-82 °C[1]

Solubility Profile of this compound

This compound is generally characterized as being soluble in a range of common organic solvents, particularly polar aprotic solvents.[2] Its solubility is a critical factor in its application, influencing the choice of solvent for reactions such as amine protection.

Quantitative Solubility Data

| Solvent | Solubility | Temperature |

| Acetone | 0.1 g/mL[2][3][4] | Not Specified |

| Chloroform | 0.1 g/mL[3] | Not Specified |

| Methanol | 0.1 g/mL[3] | Not Specified |

| Dimethylformamide (DMF) | 1 mmol in 2 mL | Not Specified |

Qualitative Solubility Data

Qualitative descriptions of this compound's solubility provide further guidance for solvent selection.

| Solvent/Solvent System | Observation |

| Polar Aprotic Solvents | Readily Soluble[2] |

| Organic Solvents | Generally Soluble[5] |

| Tetrahydrofuran (THF)/Water (1:1) | Used as a reaction solvent, indicating sufficient solubility.[1] |

| Chloroform/Diethyl Ether | Used for recrystallization, implying good solubility in chloroform and poor solubility in diethyl ether. |

| Water | Limited solubility.[2] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the widely accepted shake-flask method.

Materials

-

This compound (high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

These standards will be used to create a calibration curve for quantitative analysis.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Record the exact weight of the this compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated supernatant from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure no particulate matter is transferred, pass the supernatant through a syringe filter into a clean vial.

-

-

Quantification:

-

Accurately dilute the collected supernatant with the organic solvent to a concentration that falls within the range of the prepared standard solutions.

-

Analyze the diluted supernatant using HPLC or UV-Vis spectrophotometry.

-

Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the supernatant.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: A flowchart illustrating the key stages of the shake-flask method for determining solubility.

Conclusion

The solubility of this compound is a critical parameter for its effective use in organic synthesis. While quantitative data is limited, the available information indicates good solubility in polar aprotic solvents like DMF and acetone, as well as in chloroform and methanol. For applications requiring precise solubility data, the provided experimental protocol offers a robust framework for its determination. This guide serves as a valuable resource for researchers and professionals in drug development, enabling more informed decisions in experimental design and process optimization involving this important reagent.

References

- 1. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]

- 2. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]

- 3. N-(Benzyloxycarbonyloxy)-succinimid, 99 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ch]

- 4. lookchem.com [lookchem.com]

- 5. CAS 13139-17-8: Nα-(Benzyloxycarbonyloxy) Succinimide [cymitquimica.com]

In-Depth Technical Guide to the Stability and Storage of N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), a critical reagent in organic synthesis, particularly for the protection of amines in peptide synthesis and the development of active pharmaceutical ingredients. Understanding the stability profile of Cbz-OSu is paramount for ensuring reaction efficiency, purity of products, and reproducibility in research and manufacturing.

Physicochemical Properties

Cbz-OSu is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Cbz-OSu

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO₅ | [1][2] |

| Molecular Weight | 249.22 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 78-82 °C | [4][5] |

| Solubility | Soluble in acetone (0.1 g/mL, clear) | [4] |

| Flash Point | 81 °C | [4] |

| Decomposition | 81 °C | [4] |

Stability Profile

The stability of Cbz-OSu is influenced by several factors, most notably moisture, temperature, and pH. The presence of the succinimidyl ester makes the molecule susceptible to hydrolysis.

Hydrolytic Stability

The primary degradation pathway via hydrolysis involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the succinimidyl ester. This leads to the cleavage of the ester bond and the formation of N-hydroxysuccinimide and benzyl carbonic acid, which is unstable and subsequently decomposes to benzyl alcohol and carbon dioxide.

Caption: Proposed Hydrolytic Degradation Pathway of Cbz-OSu.

Thermal Stability

Cbz-OSu has a melting point of approximately 80-82 °C and a decomposition temperature of around 81 °C.[4] This indicates that the compound has limited thermal stability and can decompose at or near its melting point. While specific thermogravimetric analysis (TGA) data for Cbz-OSu is not widely published, TGA is a recommended technique for determining the precise onset of thermal decomposition.[9][10] For analogous compounds, thermal decomposition can lead to the release of carbon dioxide and the formation of various degradation products.[11]

Recommended Storage and Handling Conditions

To maintain the integrity and reactivity of Cbz-OSu, it is crucial to adhere to proper storage and handling protocols.

Table 2: Recommended Storage and Handling for Cbz-OSu

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | 2-8 °C | To minimize thermal degradation. | [4] |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent hydrolysis from atmospheric moisture. | [12] |

| Moisture | Store in a dry place. Use of a desiccator is recommended. | Cbz-OSu is moisture-sensitive and prone to hydrolysis. | [4] |

| Light | Keep in a dark place. | To prevent potential photolytic degradation. | [12] |

| Handling | Handle in a well-ventilated area. Wear suitable personal protective equipment (PPE), including gloves, eye protection, and a dust mask. | To avoid irritation to the skin, eyes, and respiratory tract. | [3] |

Experimental Protocols for Stability Assessment

For researchers and quality control professionals who need to perform stability studies on Cbz-OSu, the following experimental protocols are recommended.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of Cbz-OSu and detecting its degradation products.[13][14]

Objective: To develop and validate an HPLC method capable of separating Cbz-OSu from its potential degradation products.

Instrumentation and Conditions (Illustrative):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with a possible acid modifier like 0.1% trifluoroacetic acid) is a common starting point for related compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where Cbz-OSu has significant absorbance (to be determined by UV-Vis spectroscopy).

-

Column Temperature: 25-30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of Cbz-OSu in a suitable organic solvent (e.g., acetonitrile) and dilute to create a series of calibration standards.

-

Sample Preparation for Forced Degradation:

-

Hydrolytic: Dissolve Cbz-OSu in solutions of different pH (e.g., acidic, neutral, and basic buffers) and incubate at a controlled temperature.

-

Oxidative: Treat a solution of Cbz-OSu with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal: Expose solid Cbz-OSu to elevated temperatures.

-

Photolytic: Expose a solution of Cbz-OSu to UV light.

-

-

Analysis: Inject the standards and stressed samples into the HPLC system.

-

Data Analysis: Quantify the decrease in the Cbz-OSu peak area and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Caption: Experimental Workflow for Cbz-OSu Stability Testing.

Identification of Degradation Products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and structural elucidation of degradation products.

Objective: To identify the major degradation products of Cbz-OSu formed under various stress conditions.

Procedure:

-

Analyze the forced degradation samples using an LC-MS system.

-

The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be used to propose the structures of the degradation products.

Logical Relationships in Stability and Application

The stability of Cbz-OSu is directly linked to its successful application in synthesis. Improper storage or handling can lead to the degradation of the reagent, which in turn can result in lower reaction yields, the formation of impurities, and difficulties in product purification.

Caption: Impact of Storage Conditions on Synthetic Outcomes.

By understanding and controlling the factors that affect the stability of Cbz-OSu, researchers and drug development professionals can ensure the reliability and success of their synthetic endeavors.

References

- 1. chempep.com [chempep.com]

- 2. Z-OSu / CBZ-OSu / N-(Benzyloxycarbonyloxy)succinimide, CasNo.13139-17-8 GL Biochem (Shanghai) Ltd. China (Mainland) [glschina1.lookchem.com]

- 3. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]

- 4. echemi.com [echemi.com]

- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

Benzyl succinimido carbonate NMR and IR spectra analysis

An In-depth Technical Guide to the Spectroscopic Analysis of Benzyl Succinimido Carbonate

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of reagents is paramount. This compound, also known as N-(Benzyloxycarbonyloxy)succinimide or Cbz-OSu, is a widely used reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines, a crucial step in peptide synthesis and the modification of biomolecules. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound, complete with experimental protocols and data presented for clarity and comparative ease.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.34-7.38 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 5.16 | Singlet | 2H | Benzylic protons (-OCH₂Ph) |

| 2.81 | Singlet | 4H | Succinimide protons (-CH₂CH₂-) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 168-172 | Succinimide carbonyl carbons (C=O) |

| 150-155 | Carbonate carbonyl carbon (O-C(=O)-O) |

| 134-136 | Quaternary aromatic carbon (ipso-C of C₆H₅) |

| 128-130 | Aromatic carbons (ortho-, meta-, para-C of C₆H₅) |

| 68-72 | Benzylic carbon (-OCH₂Ph) |

| 25-28 | Succinimide methylene carbons (-CH₂CH₂-) |

Predicted for a CDCl₃ solvent.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1815 & ~1785 | Strong | C=O stretch (succinimide, asymmetric & symmetric) |

| ~1760 | Strong | C=O stretch (carbonate) |

| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250-1000 | Strong | C-O stretch (ester/carbonate) |

| ~750-700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Sample preparation: KBr wafer or ATR.[1]

Spectral Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three distinct signals that correspond to the three different types of protons in the molecule.

-

Aromatic Protons: A multiplet in the range of δ 7.34-7.38 ppm corresponds to the five protons of the phenyl group. The overlapping signals are typical for a monosubstituted benzene ring where the electronic environments of the ortho, meta, and para protons are similar.

-

Benzylic Protons: A sharp singlet at approximately δ 5.16 ppm is assigned to the two benzylic protons of the -OCH₂Ph group. The singlet nature indicates no adjacent protons to couple with. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

-

Succinimide Protons: A singlet at around δ 2.81 ppm represents the four equivalent protons of the two methylene groups in the succinimide ring. The equivalence of these protons leads to a single, sharp signal.

IR Spectrum

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

-

Carbonyl (C=O) Stretching: The most prominent features in the spectrum are the strong absorption bands corresponding to the carbonyl groups. The succinimide moiety typically shows two distinct C=O stretching bands due to symmetric and asymmetric vibrations, expected around 1815 cm⁻¹ and 1785 cm⁻¹. The carbonate carbonyl stretch is also strong and appears around 1760 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring, while those between 2950-2850 cm⁻¹ are due to the C-H stretching of the methylene groups in the succinimide ring.

-

C-O Stretching: Strong absorptions in the fingerprint region, typically between 1250-1000 cm⁻¹, are indicative of the C-O stretching vibrations of the carbonate and ester-like linkages.

-

Aromatic Ring Vibrations: Absorptions for the aromatic C=C stretching are observed around 1600 cm⁻¹ and 1495 cm⁻¹. Furthermore, a strong band in the 750-700 cm⁻¹ region is characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of N-hydroxysuccinimide with benzyl chloroformate in the presence of a base.

Materials:

-

N-hydroxysuccinimide (NHS)

-

Benzyl chloroformate

-

Triethylamine (TEA) or an aqueous solution of a mild inorganic base like sodium carbonate

-

Dichloromethane (DCM) or other suitable inert solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction vessel, stirring apparatus, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

N-hydroxysuccinimide is dissolved in a suitable solvent such as dichloromethane in a reaction vessel equipped with a stirrer.

-

The solution is cooled in an ice bath.

-

An equimolar amount of a base, such as triethylamine, is added to the solution.

-

Benzyl chloroformate is added dropwise to the stirred solution while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then washed with water and brine to remove the salt byproduct and any excess base.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

NMR Sample Preparation and Data Acquisition

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pipettes

Procedure:

-

Approximately 5-10 mg of the purified this compound is weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

-

The tube is capped and gently agitated to ensure the sample is fully dissolved.

-

The NMR tube is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired at an appropriate field strength (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

-

The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Sample Preparation and Data Acquisition

Materials:

-

This compound sample

-

Potassium bromide (KBr) for pellets, or the sample can be analyzed neat on an ATR accessory.

-

Mortar and pestle, hydraulic press (for KBr pellets)

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

A portion of the mixture is transferred to a pellet-forming die.

-

The die is placed in a hydraulic press and pressure is applied to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

A background spectrum of the empty spectrometer is recorded.

-

The IR spectrum of the sample is then recorded over the desired range (e.g., 4000-400 cm⁻¹).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

References

Reaction Kinetics of Cbz Protection with Benzyl Succinimidyl Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz) group is a critical amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. While traditionally introduced using the hazardous benzyl chloroformate, Benzyl N-succinimidyl carbonate (Cbz-OSu) offers a safer and effective alternative. Understanding the reaction kinetics of Cbz protection with Cbz-OSu is paramount for optimizing reaction conditions, maximizing yields, and ensuring process scalability. This technical guide provides a comprehensive overview of the core reaction kinetics, detailed experimental protocols for kinetic analysis, and a summary of the key factors influencing the reaction rate. Due to the limited availability of specific kinetic data for Benzyl succinimidyl carbonate, this guide leverages well-established data from analogous N-hydroxysuccinimide (NHS) ester reactions as a proxy to provide quantitative insights.

Core Reaction Mechanism and Kinetics

The protection of a primary amine with Benzyl succinimidyl carbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the succinimidyl carbonate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the stable Cbz-protected amine (a carbamate) and N-hydroxysuccinimide (NHS) as a byproduct.

The overall reaction rate is influenced by several factors, including the nucleophilicity of the amine, the concentration of reactants, pH, temperature, and the solvent system employed.

Signaling Pathway of Cbz Protection

The reaction can be visualized as a direct pathway from reactants to products, highlighting the key intermediate.

Quantitative Kinetic Data (Analogous Systems)

It is crucial to note that these values are for general NHS esters and should be considered as estimates for the Cbz-OSu reaction. Experimental determination of the specific rate constants for Cbz-OSu with the amine of interest is highly recommended for process optimization.

Table 1: Comparative Half-lives of Aminolysis vs. Hydrolysis for a Typical NHS Ester

A significant competing reaction in aqueous media is the hydrolysis of the succinimidyl carbonate, which deactivates the reagent. The rate of both aminolysis and hydrolysis is highly pH-dependent.

| pH | Half-life of Aminolysis (minutes) | Half-life of Hydrolysis (minutes) |

| 8.0 | 80 | 210 |

| 8.5 | 20 | 180 |

| 9.0 | 10 | 125 |

| Source: Based on data for typical NHS esters.[1] |

This data illustrates that while hydrolysis increases with pH, the rate of the desired aminolysis reaction increases more significantly, leading to higher conjugation efficiency at a slightly alkaline pH.

Table 2: Second-Order Rate Constants for Aminolysis of NHS Esters with Various Amines

The nucleophilicity of the amine plays a significant role in the reaction rate. The following table provides representative second-order rate constants for the reaction of an NHS ester with different types of amines.

| Amine Type | Example | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Primary Aliphatic | Ethylamine | ~ 10² - 10³ |

| Primary Aromatic | Aniline | ~ 10⁰ - 10¹ |

| Amino Acid (α-NH₂) | Glycine | ~ 10¹ - 10² |

| Amino Acid (ε-NH₂) | Lysine Side Chain | ~ 10² - 10³ |

| Source: Compiled from various studies on NHS ester kinetics. |

Experimental Protocols for Kinetic Analysis

To determine the specific reaction kinetics of Cbz protection with Benzyl succinimidyl carbonate for a particular amine, a detailed experimental protocol is required. The following outlines a general methodology using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.

Materials and Reagents

-

Amine substrate

-

Benzyl succinimidyl carbonate (Cbz-OSu)

-

Anhydrous, amine-free solvent (e.g., acetonitrile, DMF, or a buffered aqueous solution)

-

Quenching agent (e.g., a high concentration of a primary amine like glycine or Tris buffer)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Thermostatted reaction vessel

-

High-precision syringe or autosampler

Experimental Workflow for Kinetic Study

Detailed Step-by-Step Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the amine substrate in the chosen reaction solvent at a precisely known concentration (e.g., 10 mM).

-

Prepare a separate stock solution of Benzyl succinimidyl carbonate in the same solvent at a known concentration (e.g., 100 mM). Ensure the solvent is anhydrous if performing the reaction under non-aqueous conditions.

-

-

Reaction Setup:

-

Place a known volume of the amine stock solution into a thermostatted reaction vessel equipped with a magnetic stirrer. Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).

-

-

Initiation and Sampling:

-

Initiate the reaction by adding a calculated volume of the Cbz-OSu stock solution to the amine solution to achieve the desired final concentrations. Start a timer immediately upon addition.

-

At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small, precise aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately add the withdrawn aliquot to a vial containing a quenching solution. The quenching agent should rapidly react with any remaining Cbz-OSu to halt the reaction.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Develop an HPLC method that provides good separation between the starting amine, Cbz-OSu, the Cbz-protected product, and NHS.

-

Monitor the elution profile using a UV-Vis detector at a wavelength where one or more of the components have a strong absorbance (e.g., 254 nm for the aromatic Cbz group).

-

-

Data Analysis:

-

Generate a calibration curve for the starting amine and the Cbz-protected product to quantify their concentrations in each sample.

-

Plot the concentration of the product versus time.

-

Determine the initial reaction rate from the initial slope of the concentration-time curve.

-

To determine the reaction order and rate constant, perform the experiment with varying initial concentrations of the amine and Cbz-OSu and analyze the data using appropriate kinetic models (e.g., method of initial rates, integral method).

-

Factors Influencing Reaction Kinetics

pH

For reactions in aqueous buffers, pH is the most critical parameter. The rate of aminolysis of NHS esters generally increases with pH in the range of 7 to 9. This is because the reactive species is the unprotonated primary amine. As the pH increases above the pKa of the amine, the concentration of the more nucleophilic unprotonated form increases, accelerating the reaction. However, at higher pH, the competing hydrolysis of the succinimidyl carbonate also becomes more significant. The optimal pH for most NHS ester conjugations is typically between 8.0 and 8.5.[1]

Solvent

The choice of solvent can significantly impact the reaction rate.

-

Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) and Acetonitrile (MeCN) are commonly used for Cbz protection. They are generally good at solvating the reactants and do not interfere with the reaction.

-

Protic Solvents: In protic solvents like water or alcohols, there is a competition between the desired aminolysis and the hydrolysis or alcoholysis of the Cbz-OSu. As seen in Table 1, this can reduce the yield of the desired product.

-

Solvent Polarity: An increase in solvent polarity can influence the stability of the charged tetrahedral intermediate, potentially affecting the reaction rate.

Temperature

As with most chemical reactions, an increase in temperature will generally increase the rate of Cbz protection. However, it will also accelerate the rate of the competing hydrolysis reaction. Therefore, the reaction temperature should be carefully controlled and optimized for the specific system. Reactions are often carried out at room temperature or below to minimize side reactions.

Steric Hindrance

The steric bulk of both the amine substrate and the acyl donor can affect the reaction rate. Sterically hindered amines will react more slowly than unhindered primary amines due to the difficulty in accessing the electrophilic carbonyl center.

Conclusion

The Cbz protection of amines using Benzyl succinimidyl carbonate is a robust and safer alternative to traditional methods. A thorough understanding of the reaction kinetics is essential for the rational design and optimization of synthetic protocols in research and industrial settings. While specific kinetic data for Cbz-OSu is sparse, the well-documented behavior of analogous NHS esters provides a valuable framework for predicting and controlling the reaction. By carefully considering the interplay of pH, solvent, temperature, and steric factors, and by employing rigorous kinetic analysis as outlined in this guide, researchers can achieve efficient and reproducible Cbz protection of a wide range of amine-containing molecules.

References

Physical and chemical properties of Benzyl succinimido carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl succinimido carbonate, commonly referred to as Cbz-OSu or Z-OSu, is a pivotal reagent in the field of organic chemistry, particularly in the synthesis of peptides and other complex organic molecules. Its primary function is to introduce the benzyloxycarbonyl (Cbz or Z) protecting group to primary and secondary amines. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and its role in drug development.

Core Physical and Chemical Properties

This compound is a white crystalline solid that is widely favored for its relative stability and ease of handling compared to the alternative reagent, benzyl chloroformate.[1][2] Its key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₁NO₅ | [3] |

| Molecular Weight | 249.22 g/mol | [1][3] |

| Appearance | White solid / Fine Crystalline Powder | [1] |

| Melting Point | 80-82 °C | [1] |

| CAS Number | 13139-17-8 | [1] |

| Solubility | Soluble in acetone (0.1 g/mL, clear).[1] Soluble in THF, ethyl acetate, and dichloromethane. | [4][5] |

| Stability | Stable under standard conditions, but is moisture sensitive. |

Reactivity and Stability

This compound's reactivity is centered around the electrophilic carbonyl group of the carbonate. This allows for the nucleophilic attack by amines, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide as a byproduct.

Reaction with Nucleophiles: The primary reaction of this compound is with primary and secondary amines to form Cbz-protected amines. This reaction is highly efficient and proceeds under mild conditions, typically in the presence of a weak base like sodium bicarbonate.[1][4]

Stability Profile:

-

Moisture: this compound is sensitive to moisture and should be stored in a dry environment to prevent hydrolysis.

-

Thermal Stability: It is stable at room temperature but will decompose at its melting point.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzyl chloroformate with N-hydroxysuccinimide in the presence of a base.

Materials:

-

Benzyl chloroformate

-

N-hydroxysuccinimide

-

Triethylamine

-

Dichloromethane

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a stirred solution of benzyl chloroformate (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in dichloromethane, add triethylamine (1 equivalent) dropwise at room temperature.

-

Stir the mixture for 10 hours at room temperature.

-

Concentrate the reaction mixture under vacuum.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent.

-

The final product will be a white solid.

Cbz Protection of an Amino Acid using this compound

This protocol details the protection of the amino group of an amino acid, a critical step in peptide synthesis for drug development.

Materials:

-

Amino acid (or other amine-containing compound)

-

This compound (1.0 - 1.2 equivalents)

-

Sodium bicarbonate (2.0 equivalents)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine (1.0 equivalent) in a 1:1 mixture of THF and water.[4]

-

Add sodium bicarbonate to the solution and stir.[4]

-

Add this compound to the reaction mixture.[4]

-

Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

-

Dilute the reaction mixture with water and extract the product with ethyl acetate.[4]

-

Combine the organic layers and wash with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate.[4]

-

Filter and concentrate the solution in vacuo to obtain the Cbz-protected amine.[4]

Applications in Drug Development

The Cbz protecting group is instrumental in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), particularly peptide-based drugs. The stability of the Cbz group under various reaction conditions, coupled with its straightforward removal by catalytic hydrogenolysis, makes it an invaluable tool for medicinal chemists.[6]